A Technical Guide to the Physical Properties of (R)-tetrahydrofuran-3-ol Hydrochloride
A Technical Guide to the Physical Properties of (R)-tetrahydrofuran-3-ol Hydrochloride
Prepared by: Gemini, Senior Application Scientist
Introduction: A Chiral Building Block and its Salt Form
(R)-tetrahydrofuran-3-ol is a valuable chiral intermediate in the synthesis of numerous pharmaceutical agents, including antiviral and antibacterial drugs.[1] Its specific stereochemistry and functional groups—a secondary alcohol and a cyclic ether—make it a versatile building block in asymmetric synthesis.[2][3] This guide focuses on the hydrochloride salt of this compound, a form often utilized in drug development to enhance a molecule's stability, handling, and solubility profile.[4][5]
While extensive data exists for the parent compound, (R)-tetrahydrofuran-3-ol, specific, experimentally determined physical constants for its hydrochloride salt are not widely available in public-domain literature. This guide will therefore provide a comprehensive overview of the known properties of the parent molecule as a baseline, followed by an expert analysis of the expected physicochemical characteristics of the hydrochloride salt. Furthermore, it will furnish detailed, field-proven experimental protocols for the characterization of the hydrochloride salt, providing researchers and drug development professionals with the necessary tools for its analysis.
Chemical Structures:
| (R)-tetrahydrofuran-3-ol (Parent Compound) | (R)-tetrahydrofuran-3-ol Hydrochloride |
| Figure 1. Chemical structure of the parent alcohol. | Figure 2. Expected structure of the hydrochloride salt, with the ether oxygen protonated. |
The Rationale for Hydrochloride Salt Formation
In pharmaceutical development, converting a parent molecule into a salt is a common strategy to overcome challenges related to the parent form. The primary reasons include:
-
Enhanced Stability: Salts are generally crystalline solids, which are often more chemically and physically stable than their liquid or low-melting-point parent forms, leading to a longer shelf-life.[6][7]
-
Improved Solubility: Hydrochloride salts of organic molecules are typically much more soluble in aqueous media than their corresponding free base or neutral forms.[4] This is critical for bioavailability and formulation.
-
Ease of Handling: Crystalline solids are easier to weigh, purify, and formulate into solid dosage forms (e.g., tablets, capsules) compared to liquids.[5]
Physical Properties of the Parent Compound: (R)-tetrahydrofuran-3-ol
As a baseline for understanding the hydrochloride salt, the well-documented physical properties of the parent alcohol, (R)-tetrahydrofuran-3-ol, are summarized below.
| Property | Value | Source(s) |
| CAS Number | 86087-24-3 | [2][8][9][10] |
| Molecular Formula | C₄H₈O₂ | [1][9] |
| Molecular Weight | 88.11 g/mol | [2][8][11] |
| Appearance | Colorless to pale yellow liquid | [1][2] |
| Boiling Point | 181 °C (at 760 mmHg) | [1][2][8] |
| Density | ~1.097 g/mL at 25 °C | [2][8] |
| Refractive Index | n²⁰/D ≈ 1.45 | [1][2][8] |
| Optical Rotation | [α]²⁰/D ≈ -18° (c=2.4 in methanol) | [8] |
Expected Physical Properties of (R)-tetrahydrofuran-3-ol Hydrochloride
The conversion of the parent alcohol to its hydrochloride salt induces significant changes in its physical properties due to the introduction of an ionic center. In this case, the most likely site of protonation by HCl is the ether oxygen, creating an oxonium ion paired with a chloride anion.
Appearance and Morphology
-
Expected State: Crystalline solid.
-
Causality & Field Insights: The parent compound is a liquid at room temperature.[1] The formation of an ionic salt introduces strong electrostatic interactions, which favor the formation of a stable crystal lattice. This results in a solid material with a defined morphology, which is more amenable to pharmaceutical processing.
Thermal Properties: Melting Point
-
Expected Melting Point: Significantly higher than the freezing point of the parent alcohol and expected to be a sharp range for a pure sample.
-
Causality & Field Insights: The melting process requires overcoming the intermolecular forces that hold the crystal lattice together. The ionic bonds in the hydrochloride salt are substantially stronger than the hydrogen bonds and van der Waals forces in the parent liquid alcohol. Consequently, more thermal energy is required to break down the lattice, resulting in a much higher melting point. A narrow melting range (e.g., 0.5-1.0 °C) is a reliable indicator of high purity for a crystalline organic compound.
3.2.1 Experimental Protocol: Melting Point Determination (Capillary Method)
This protocol describes the determination of a melting point range using a standard digital melting point apparatus (e.g., Mel-Temp).
-
Sample Preparation:
-
Place a small amount of the (R)-tetrahydrofuran-3-ol hydrochloride solid onto a clean, dry watch glass.
-
Thoroughly crush the solid into a fine powder using a spatula. This ensures uniform heat transfer throughout the sample.
-
Press the open end of a glass capillary tube into the powder until a 2-3 mm column of the sample is packed into the bottom. .
-
-
Apparatus Setup:
-
Ensure the heating block of the apparatus is at or below room temperature.
-
Insert the capillary tube into the sample holder.
-
-
Rapid Determination (Optional but Recommended):
-
Set a fast heating rate (e.g., 10-15 °C/min) to quickly find the approximate melting temperature.
-
Record the temperature at which the sample melts. This provides a target for the accurate determination.
-
Allow the apparatus to cool at least 20 °C below this approximate temperature.
-
-
Accurate Determination:
-
Insert a fresh capillary tube with a new sample.
-
Rapidly heat the block to about 15-20 °C below the approximate melting point found in the previous step.
-
Reduce the heating rate to 1-2 °C/min. A slow heating rate is critical to allow the system to remain in thermal equilibrium, ensuring an accurate reading.
-
Record the temperature (T₁) at which the first drop of liquid appears.
-
Continue heating at the slow rate and record the temperature (T₂) at which the last crystal of the solid melts.
-
The melting point is reported as the range T₁ - T₂.
-
Diagram 1. Workflow for melting point determination.
Solubility Profile
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Expected Solubility: High solubility in polar protic solvents like water and methanol. Lower solubility in less polar solvents like dichloromethane and ethyl acetate. Very low to negligible solubility in non-polar solvents like hexanes and toluene.
-
Causality & Field Insights: The principle of "like dissolves like" governs solubility. The hydrochloride salt is an ionic compound, making it highly polar. It will readily dissolve in polar solvents capable of solvating the oxonium cation and the chloride anion. Water is an excellent solvent due to its high polarity and ability to form strong hydrogen bonds. The parent alcohol is also polar and water-soluble, but the salt form is expected to have even greater aqueous solubility.[4][12]
3.3.1 Experimental Protocol: Quantitative Solubility (Shake-Flask Method)
This method is a gold standard for determining the equilibrium solubility of a compound.
-
Preparation:
-
To a series of vials, add a known volume (e.g., 1 mL) of the desired solvent (e.g., water, phosphate-buffered saline pH 7.4, ethanol).
-
Add an excess amount of (R)-tetrahydrofuran-3-ol hydrochloride solid to each vial, ensuring a visible amount of undissolved solid remains. The presence of excess solid is essential to ensure a saturated solution at equilibrium.
-
-
Equilibration:
-
Seal the vials securely.
-
Place the vials in a shaker or on a stirrer plate in a temperature-controlled environment (e.g., 25 °C or 37 °C).
-
Agitate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached between the dissolved and undissolved solid.
-
-
Sample Separation:
-
Remove the vials and allow the undissolved solid to settle.
-
Carefully withdraw a known volume of the supernatant using a pipette.
-
Filter the supernatant through a chemically inert syringe filter (e.g., 0.22 µm PTFE) to remove all undissolved solid particles. This step is critical to prevent artificially high concentration readings.
-
-
Quantification:
-
Dilute the clear filtrate with a suitable solvent to a concentration within the linear range of the analytical method.
-
Quantify the concentration of the dissolved compound using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (LC-MS).
-
The concentration is determined by comparing the analytical response to a calibration curve prepared with known concentrations of the compound.
-
-
Reporting:
-
Calculate the original concentration in the saturated solution, accounting for any dilutions.
-
Report the solubility in units such as mg/mL or mol/L at the specified temperature.
-
Diagram 2. Workflow for quantitative solubility determination.
Expected Spectroscopic Profile
Spectroscopic analysis is essential for confirming the identity and structure of the hydrochloride salt. The data will differ from the parent alcohol due to the protonation event.
Infrared (IR) Spectroscopy
-
Expected Key Absorptions:
-
O-H Stretch: A strong, very broad absorption between 3400-3200 cm⁻¹, characteristic of the alcohol hydroxyl group involved in hydrogen bonding.
-
C-H Stretches: Absorptions just below 3000 cm⁻¹ for the aliphatic C-H bonds.
-
⁺O-H Stretch: A broad absorption, potentially in the 2700-2400 cm⁻¹ region, arising from the protonated ether (oxonium ion). This is a key diagnostic feature for the salt.
-
C-O Stretches: Strong, distinct peaks in the 1250-1050 cm⁻¹ region, corresponding to the alcohol C-O and ether C-O-C stretching vibrations.
-
-
Causality & Field Insights: The IR spectrum provides a fingerprint of the molecule's functional groups. While the alcohol O-H and aliphatic C-H stretches will be similar to the parent compound, the most telling feature for the hydrochloride salt will be the appearance of a new, broad band in the fingerprint region associated with the ⁺O-H stretch of the protonated ether.[13]
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR:
-
Deshielding Effect: All proton signals are expected to be shifted downfield (to a higher ppm) compared to the parent alcohol. The protonation of the ether oxygen withdraws electron density from the entire ring, deshielding the adjacent protons most significantly.
-
Hydroxyl Proton: The alcohol -OH proton will be a broad singlet, and its chemical shift will be highly dependent on the solvent and concentration.
-
Oxonium Proton: The new proton on the ether oxygen (⁺O-H) may be observable as a very broad signal, though it may exchange too rapidly to be seen clearly.
-
-
¹³C NMR:
-
Deshielding Effect: Similar to the ¹H spectrum, all carbon signals, particularly those adjacent to the ether oxygen (C2 and C5), will be shifted downfield due to the inductive effect of the positive charge on the oxygen atom.
-
-
Causality & Field Insights: NMR spectroscopy provides a detailed map of the carbon-hydrogen framework. The downfield shift of signals is a direct and quantifiable consequence of the reduced electron density around the nuclei caused by the positive charge of the oxonium ion.[13] This provides definitive evidence of salt formation.
Mass Spectrometry (MS)
-
Expected Observation: In typical Electron Ionization (EI) or Electrospray Ionization (ESI) mass spectrometry, the molecular ion observed will correspond to the mass of the free parent alcohol .
-
Causality & Field Insights: Mass spectrometry measures the mass-to-charge ratio of ions in the gas phase. The hydrochloride salt is not stable in the gas phase under typical MS conditions. During the ionization process, the compound will revert to the volatile neutral form, (R)-tetrahydrofuran-3-ol. Therefore, the expected molecular ion peak [M]⁺ or protonated molecule [M+H]⁺ will correspond to a mass of 88.1 or 89.1, respectively. The presence of chlorine isotopes (³⁵Cl and ³⁷Cl) would not be observed in the molecular ion cluster for this reason.
Comprehensive Characterization Workflow
A logical workflow is critical for the efficient and thorough characterization of a new or uncharacterized sample like (R)-tetrahydrofuran-3-ol hydrochloride.
Diagram 3. General workflow for physical & chemical characterization.
References
-
Cheméo. Chemical Properties of 3-Furanol, tetrahydro-. Available at: [Link][14]
-
Solubility of Things. Tetrahydrofuran-3-ol. Available at: [Link][12]
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PubChem, National Center for Biotechnology Information. (-)-3-Hydroxytetrahydrofuran. Available at: [Link][11]
-
Wikipedia. 3-Hydroxytetrahydrofuran. Available at: [Link][15]
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Pharmaguideline Forum. Free Base vs Salt Form Reference Standards. Available at: [Link][4]
-
Al-Dhubiab, B. et al. (2022). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. Molecules, 27(9), 2848. Available at: [Link][6]
-
Pharmaoffer. Hydrochloride vs Base: The Guide to API Forms in Pharmaceuticals. Available at: [Link][5]
-
Reddit. How to detect a HCl salt in organic compounds. Available at: [Link][13]
-
ScienceMadness Discussion Board. Hydrochloride vs non-hydrochloride compounds. Available at: [Link][7]
-
University of Medical Sciences in Poznan. Salts of Organic Bases. Available at: [Link]
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